N-(Butylcarbamoyl)-L-aspartic acid
Description
Contextualization within N-Acylated Amino Acid Chemistry
N-acylated amino acids are characterized by an acyl group linked to the amino group of an amino acid. wikipedia.org This class of compounds is extensive, with variations arising from the nature of both the amino acid and the acyl group. The acyl chain can range from short to long, be saturated or unsaturated, and the amino acid can be any of the naturally occurring or synthetic amino acids. wikipedia.orgnih.gov
The synthesis of N-acylated amino acids can be achieved through various chemical and enzymatic methods. Chemical synthesis often involves the use of acyl chlorides or anhydrides reacting with the amino acid. researchgate.net Enzymatic approaches, utilizing enzymes like lipases and proteases, are gaining traction due to their milder reaction conditions and environmental benefits. researchgate.netnih.gov
N-acylated amino acids exhibit a wide array of applications, acting as surfactants, and playing roles in various biological signaling pathways. wikipedia.orgresearchgate.net Their functions can be influenced by the specific combination of the acyl group and the amino acid.
Historical Context of N-Substituted Aspartic Acid Derivatives in Research
Research into N-substituted aspartic acid derivatives has a long history, driven by their potential biological activities and use as intermediates in chemical synthesis. Early studies, dating back to the mid-20th century, explored the synthesis of various N-acyl and N-alkyl derivatives of aspartic acid. acs.orgacs.org For instance, N-acetyl-L-aspartic acid, discovered in 1956, is a prominent compound in brain metabolism and a key marker in magnetic resonance spectroscopy studies of the brain. nih.gov
The investigation of N-substituted aspartic acid derivatives has been crucial in understanding enzyme mechanisms and in the design of enzyme inhibitors. A notable example is N-phosphonacetyl-L-aspartate (PALA), a potent inhibitor of aspartate transcarbamoylase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov The study of such derivatives has provided valuable insights into structure-activity relationships. nih.gov
Rationale for Investigating N-(Butylcarbamoyl)-L-aspartic Acid
The specific structural features of this compound, namely the butyl group and the carbamoyl (B1232498) linkage, provide a rationale for its investigation. The carbamoyl group is of interest due to its presence in various biologically important molecules and its potential to engage in specific hydrogen bonding interactions. The carbamoylation of amino acids and proteins is a known post-translational modification that can alter their function. nih.govnih.gov
The butyl group, a four-carbon alkyl chain, contributes to the molecule's lipophilicity, which can influence its interaction with biological membranes and hydrophobic pockets of proteins. The L-aspartic acid backbone provides two carboxylic acid groups, which are negatively charged at physiological pH, and a chiral center, which is important for specific interactions with biological targets.
Current Research Landscape and Future Directions for Carbamoyl-Modified Amino Acids
The current research on carbamoyl-modified amino acids is multifaceted. A significant area of focus is understanding the biological consequences of protein carbamoylation, a modification linked to aging and various diseases. nih.gov Researchers are exploring ways to mitigate the detrimental effects of this modification. nih.gov
In the realm of synthetic chemistry, the development of novel methods for the precise modification of amino acids and proteins continues to be an active area. researchgate.net This includes the introduction of carbamoyl groups to modulate the properties of peptides and proteins for therapeutic or biotechnological applications.
Future research will likely continue to explore the synthesis and biological activities of novel carbamoyl-modified amino acids. This includes investigating their potential as enzyme inhibitors, modulators of protein-protein interactions, or as building blocks for new materials. The development of more efficient and selective methods for their synthesis will also be a key area of investigation.
Physicochemical and Spectroscopic Data
Below are tables detailing some of the known physicochemical properties and spectroscopic data for N-carbamoyl-L-aspartic acid and the related parent compound, L-aspartic acid.
Table 1: Physicochemical Properties
| Property | N-Carbamoyl-L-aspartic acid | L-Aspartic acid |
| Molecular Formula | C5H8N2O5 foodb.ca | C4H7NO4 chemicalbook.com |
| Molecular Weight | 176.13 g/mol nih.gov | 133.10 g/mol |
| Melting Point | 174 - 175 °C nih.gov | >300 °C (dec.) chemicalbook.com |
| Water Solubility | Soluble foodb.ca | Soluble chemicalbook.com |
| pKa (Strongest Acidic) | 3.33 foodb.ca | 2.1 chemicalbook.com |
| pKa (Strongest Basic) | -2.6 foodb.ca | 9.82 chemicalbook.com |
Table 2: Spectroscopic Data for N-Carbamoyl-L-aspartic acid
| Spectroscopy Type | Details |
| ¹H NMR (600 MHz, H₂O) | Shifts [ppm]: 2.45, 2.66, 4.22 nih.gov |
| ¹H-¹³C HSQC (Water, pH 7.00) | Shifts [ppm] (F2:F1): 2.47:42.80, 2.50:43.14, 2.64:42.80, 2.69:43.14, 4.24:56.24 nih.gov |
| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 70.0, 72.0, 100.0, 117.0, 232.0 nih.gov |
Table 3: Spectroscopic Data for L-Aspartic acid
| Spectroscopy Type | Details |
| FTIR (Calculated, Gas Phase) | N-H symmetrical stretching: 3505 cm⁻¹; C=O stretching: 1753 cm⁻¹; N-H bending: 1697 cm⁻¹ |
Structure
3D Structure
Properties
CAS No. |
392657-22-6 |
|---|---|
Molecular Formula |
C9H16N2O5 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-(butylcarbamoylamino)butanedioic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-3-4-10-9(16)11-6(8(14)15)5-7(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15)(H2,10,11,16)/t6-/m0/s1 |
InChI Key |
WLRZKBFXWNNLJB-LURJTMIESA-N |
Isomeric SMILES |
CCCCNC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCCNC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for N Butylcarbamoyl L Aspartic Acid
Chemoenzymatic Synthesis of N-(Butylcarbamoyl)-L-aspartic Acid
Chemoenzymatic synthesis leverages the high selectivity of enzymes to catalyze specific chemical transformations, offering a powerful and green alternative to traditional chemical methods. This approach is particularly advantageous for reactions involving multifunctional molecules like amino acids.
Enzymatic Routes for N-Carbamoylation
The formation of the N-carbamoyl bond on the α-amino group of L-aspartic acid can be approached using enzymatic catalysis. While direct enzymatic carbamoylation with butyl isocyanate can be challenging, enzymes such as lipases and aminoacylases have shown broad substrate specificity and can be employed for N-acylation reactions. nih.gov In a potential biocatalytic route, an enzyme like an aminoacylase, which is capable of N-acyl-amino acid synthesis, could be used. nih.gov The reaction would involve L-aspartic acid and a suitable butylcarbamoyl donor. The enzyme facilitates the nucleophilic attack of the amino group on the acyl donor, leading to the formation of the target molecule. Some aminoacylases have demonstrated a preference for long-chain acyl-amino acids and have been successfully used for the synthesis of various N-acyl amino acids with good conversion rates. nih.gov
Another potential enzymatic strategy involves the use of L-carbamoylases, which are known to be involved in the metabolism of N-carbamoyl-amino acids. nih.gov While their natural function is often hydrolytic, under specific conditions, enzymatic reactions can be reversible. By manipulating reaction conditions such as solvent, water activity, and substrate concentrations, the equilibrium could be shifted towards synthesis.
Chemical Synthesis of this compound
Traditional chemical synthesis provides robust and scalable methods for producing this compound. These strategies often rely on selective acylation reactions and may involve the use of protecting groups to prevent unwanted side reactions.
Selective N-Acylation Methodologies
The most direct chemical route to this compound is the selective N-acylation of L-aspartic acid with butyl isocyanate. This reaction is typically performed under Schotten-Baumann conditions, where the amino acid is dissolved in an aqueous alkaline solution (e.g., using sodium hydroxide (B78521) or potassium carbonate) and then treated with the acylating agent. researchgate.net The base deprotonates the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the isocyanate. Careful control of pH is crucial to ensure that the α-amino group is sufficiently nucleophilic while minimizing the reactivity of the two carboxylate groups and preventing hydrolysis of the isocyanate. The reaction can be carried out in a mixed solvent system, such as water-tetrahydrofuran, to improve the solubility of the reactants. researchgate.net
Protecting Group Chemistry in Aspartic Acid Functionalization
To achieve higher selectivity and minimize side products, particularly when dealing with more complex substrates or harsher reaction conditions, a protecting group strategy is often employed. wikipedia.orgorganic-chemistry.org In this approach, the reactive carboxyl groups of L-aspartic acid are temporarily masked before the N-acylation step.
Protection: The two carboxylic acid functionalities of L-aspartic acid are first converted into esters, such as benzyl (B1604629) (OBn) or tert-butyl (OtBu) esters. iris-biotech.de For example, L-aspartic acid can be converted to its dibenzyl ester tosylate salt. Subsequent neutralization provides the free amino group ready for acylation.
N-Acylation: The protected L-aspartic acid diester is then reacted with butyl isocyanate. In the absence of the acidic carboxylic acid protons, this reaction proceeds cleanly and efficiently, often in an aprotic organic solvent like dichloromethane (B109758) or THF, to yield the fully protected this compound diester.
Deprotection: The final step is the removal of the carboxyl protecting groups to reveal the target molecule. Benzyl esters are commonly removed by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that does not affect the newly formed carbamoyl (B1232498) group. wikipedia.org Tert-butyl esters are cleaved under acidic conditions (e.g., using trifluoroacetic acid). nih.gov
Optimization of Reaction Conditions and Yield for this compound Production
Optimizing reaction parameters is essential for maximizing the yield and purity of this compound, making the process more efficient and cost-effective.
For the direct acylation method, key parameters to optimize include pH, temperature, and reagent stoichiometry. The pH must be carefully controlled to balance the nucleophilicity of the amine against potential side reactions. An excess of the acylating agent may increase conversion but can also lead to the formation of byproducts.
The table below illustrates the impact of pH on the yield of the direct chemical synthesis of this compound from L-aspartic acid and butyl isocyanate in an aqueous/dioxane system.
Table 1: Optimization of Reaction pH
| Entry | pH | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 8.5 | 25 | 4 | 65 |
| 2 | 9.5 | 25 | 4 | 82 |
| 3 | 10.5 | 25 | 4 | 88 |
| 4 | 11.5 | 25 | 4 | 75 (product degradation noted) |
In the protecting group strategy, optimization involves ensuring high yields for the protection and deprotection steps. The choice of solvent can also play a significant role. For instance, the N-acylation step may proceed more efficiently in aprotic polar solvents that can solubilize the protected amino acid without interfering with the reaction.
The table below shows the effect of different solvents on the N-acylation of L-aspartic acid dibenzyl ester with butyl isocyanate.
Table 2: Optimization of Solvent for N-Acylation Step
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Protected Intermediate (%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | 25 | 3 | 95 |
| 2 | Tetrahydrofuran (THF) | 25 | 3 | 92 |
| 3 | Acetonitrile (MeCN) | 25 | 3 | 89 |
| 4 | Ethyl Acetate (EtOAc) | 25 | 3 | 85 |
Ultimately, a well-optimized process, whether chemoenzymatic or purely chemical, is crucial for the efficient and high-purity production of this compound.
Analytical Verification of Synthesized this compound
The definitive confirmation of the successful synthesis of this compound and the determination of its purity necessitate a combination of advanced analytical techniques. High-resolution chromatography is employed to assess the purity of the compound by separating it from any starting materials, by-products, or other impurities. Subsequently, advanced spectroscopic methods provide unequivocal structural confirmation by elucidating the precise arrangement of atoms within the molecule.
High-Resolution Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound. Due to the polar nature of the compound and its structural similarity to the parent amino acid, specialized HPLC methods are required for effective separation and quantification.
Reversed-phase ion-pair chromatography is a particularly effective strategy. This method enables the simultaneous analysis of related amino acids and potential organic acid contaminants researchgate.net. By introducing a volatile ion-pairing reagent, such as a perfluorocarboxylic acid, into the mobile phase, the retention of the polar analyte on a nonpolar stationary phase (like C18) is enhanced, allowing for high-resolution separation researchgate.netthermofisher.com. The use of a polar-embedded C18 column can further improve the stability and selectivity of the separation, especially under highly aqueous mobile phase conditions suitable for aspartic acid derivatives researchgate.net.
For detection, a hyphenated approach using both Ultraviolet (UV) and Charged Aerosol Detection (CAD) is advantageous. While the carbamoyl group provides a chromophore for UV detection, CAD offers a more universal response for non-volatile analytes, ensuring that all potential impurities are detected researchgate.net. This dual-detector setup enhances the detection range and allows for the accurate quantitation of impurities at very low levels researchgate.net. The purity of synthesized batches is typically expected to be high, often exceeding 99.7% researchgate.net.
A typical HPLC method for purity analysis would involve the following conditions, adapted from methods developed for closely related compounds researchgate.netthermofisher.com:
| Parameter | Condition |
| Column | Polar-Embedded C18 (e.g., Acclaim™ Polar Advantage II) |
| Mobile Phase | Isocratic mixture of aqueous perfluorocarboxylic acid (e.g., 7 mM Perfluoropentanoic Acid and 4 mM Trifluoroacetic Acid in water) researchgate.netthermofisher.com |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 200-220 nm) and Charged Aerosol Detection (CAD) |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
| Injection Volume | 5 - 20 µL |
This approach provides a robust and reliable alternative to older derivatization methods, offering a more accurate assessment of the purity profile of this compound researchgate.net.
Advanced Spectroscopic Methods for Definitive Structural Assignment
Following purity confirmation, a suite of spectroscopic techniques is used to verify the chemical structure of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, both one-dimensional (¹H NMR) and two-dimensional (e.g., ¹H-¹³C HSQC) experiments are performed. While specific spectral data for the N-butyl derivative is proprietary, the expected shifts can be inferred from its parent compound, N-carbamoyl-L-aspartic acid nih.gov.
¹H NMR: The proton spectrum would confirm the presence of all expected protons. Key signals would include those for the butyl group (a triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups), the characteristic methine proton (α-carbon) of the aspartic acid backbone, and the diastereotopic methylene protons of the side chain (β-carbon). The amide protons from the carbamoyl group would also be present.
¹³C NMR: The carbon spectrum would show distinct signals for each unique carbon atom, including the two carboxyl carbons, the carbonyl carbon of the carbamoyl group, the α- and β-carbons of the aspartic acid moiety, and the four carbons of the butyl chain.
2D NMR (HSQC/HMBC): Two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded protons and carbons, confirming their connectivity. Heteronuclear Multiple Bond Correlation (HMBC) experiments would further establish the structure by showing correlations between protons and carbons separated by two or three bonds, for instance, confirming the link between the butyl group protons and the carbamoyl carbonyl carbon.
Based on data for the closely related N-carbamoyl-L-aspartic acid, the following table outlines the expected core chemical shifts, which would be supplemented by the signals from the butyl group in the target molecule nih.gov.
| Atom | ¹H Shift (ppm) (in D₂O/H₂O) | ¹³C Shift (ppm) (in D₂O/H₂O) |
| α-CH | ~4.2 | ~56.2 |
| β-CH₂ | ~2.5 - 2.7 | ~43.0 |
| Carboxyl (α-COOH) | - | Expected >170 |
| Carboxyl (β-COOH) | - | Expected >170 |
| Carbamoyl (C=O) | - | Expected ~160 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to gain further structural information through fragmentation analysis. Using a technique like Electrospray Ionization (ESI), the molecule can be gently ionized.
High-Resolution MS (HRMS): This would be used to determine the exact mass of the molecular ion, which should correspond to the calculated monoisotopic mass of this compound (C₉H₁₆N₂O₅), confirming its elemental composition.
Tandem MS (MS/MS): By selecting the parent molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. Key fragmentation pathways would involve the loss of water, the cleavage of the butyl group, and the fragmentation of the aspartic acid backbone. The fragmentation pattern of the related N-carbamoyl-L-aspartate shows a prominent peak corresponding to the loss of the carbamoyl group, and similar fragmentation would be expected for the N-butyl derivative nih.gov.
Biochemical and Enzymatic Interaction Studies of N Butylcarbamoyl L Aspartic Acid
Assessment of Metabolic Pathway Perturbations by N-(Butylcarbamoyl)-L-aspartic Acid
In Vitro Investigations into Pyrimidine (B1678525) Biosynthesis Intermediacy
The de novo pyrimidine biosynthetic pathway is crucial for the synthesis of nucleotides required for DNA and RNA. patsnap.comresearchgate.net This multi-step process begins with the formation of carbamoyl (B1232498) phosphate (B84403). researchgate.net The second step, a key regulatory point, is catalyzed by the enzyme Aspartate Carbamoyltransferase (ATCase), which facilitates the condensation of carbamoyl phosphate and L-aspartic acid to produce N-Carbamoyl-L-aspartate (also known as carbamoyl-L-aspartate). nih.govreactome.org
While N-Carbamoyl-L-aspartic acid is a well-established intermediate in this pathway nih.govmedchemexpress.com, no available studies confirm or investigate the role of this compound as a potential intermediate or modulator. Hypothetically, its structural similarity to the natural substrate might allow it to interact with the enzymes of this pathway, but without experimental data, its role remains uncharacterized.
Exploration of Urea (B33335) Cycle Pathway Modulations
The urea cycle is a central metabolic pathway in terrestrial vertebrates for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, converting it into urea for excretion. libretexts.orgssiem.org The cycle involves several enzymatic steps, primarily occurring in the liver. ssiem.org L-aspartic acid is a key substrate in the urea cycle, entering the cycle by reacting with citrulline to form argininosuccinate (B1211890), a reaction catalyzed by argininosuccinate synthetase. ssiem.orgnih.gov This links the urea cycle with amino acid metabolism and the citric acid cycle. libretexts.orgnih.gov
There is no scientific literature available that documents any modulatory effects of this compound on the urea cycle. Any potential interaction would be speculative and would depend on whether the compound can act as an analog for L-aspartate or other intermediates in the cycle, which has not been experimentally determined.
Characterization of Enzyme Inhibition and Activation by this compound
Kinetic Analysis of Aspartate Carbamoyltransferase Interactions
Aspartate Carbamoyltransferase (ATCase) is a critical allosteric enzyme that catalyzes the first committed step in pyrimidine biosynthesis. wikipedia.org Due to its importance, it is a major target for therapeutic inhibitors. patsnap.com The most studied inhibitor is N-(Phosphonacetyl)-L-aspartate (PALA), a potent bisubstrate analog that binds tightly to the active site of ATCase and inhibits its function. nih.govwikipedia.orgnih.gov
Kinetic analyses have been performed on a wide range of potential ATCase inhibitors. nih.gov However, a search of the literature did not yield any studies that performed a kinetic analysis of the interaction between ATCase and this compound. Therefore, data on its potential inhibitory mechanism (e.g., competitive, uncompetitive) or its inhibition constant (Ki) are not available.
Functional Assays with Dihydroorotase Enzymes
Dihydroorotase (DHOase) catalyzes the third step in de novo pyrimidine biosynthesis, the reversible cyclization of N-Carbamoyl-L-aspartate to form L-5,6-dihydroorotate. nih.govnih.gov In mammals, DHOase is part of a multifunctional protein that also includes carbamoyl phosphate synthetase and aspartate transcarbamylase activities. reactome.orgnih.gov Functional assays for DHOase often use N-Carbamoyl-L-aspartate as the substrate to measure enzyme activity. medchemexpress.comnih.gov
No functional assays have been published that utilize or test the effect of this compound on dihydroorotase enzymes. It is unknown whether this compound could serve as a substrate, an inhibitor, or an activator of DHOase.
Studies on Other Relevant Amidase and Hydrolase Systems
Amidases and hydrolases are broad classes of enzymes that catalyze the cleavage of amide and other bonds, respectively. Some amidases, like N-acylethanolamine-hydrolyzing acid amidase (NAAA), are involved in lipid signaling. nih.gov While this compound contains an amide bond, making it a theoretical substrate for certain amidases, there are no specific studies investigating its interaction with any relevant amidase or hydrolase systems.
Substrate Specificity and Affinity Determinations for this compound
Specific substrate specificity and affinity determinations, such as Michaelis-Menten constants (K_m), for this compound are not available in the current body of scientific literature. However, we can infer its potential interactions by examining the known kinetics of the natural substrate, N-Carbamoyl-L-aspartic acid, with its corresponding enzyme, Dihydroorotase.
Dihydroorotase (EC 3.5.2.3) catalyzes the reversible cyclization of N-Carbamoyl-L-aspartate to L-dihydroorotate. nih.govrsc.org In mammals, this enzyme is part of a large multifunctional protein called CAD, which also contains the activities of carbamoyl phosphate synthetase and aspartate transcarbamoylase, the first two enzymes in the pyrimidine biosynthesis pathway. wikipedia.orgnih.gov
Studies on Dihydroorotase from various sources have determined the kinetic parameters for its natural substrate. For instance, the apparent K_m value for N-Carbamoyl-L-aspartate with Dihydroorotase from mouse Ehrlich ascites carcinoma shows a significant dependence on pH. nih.gov At a pH of 7.0, the apparent K_m is in the micromolar range, indicating a relatively high affinity. nih.gov However, as the pH increases, the apparent K_m value also increases, suggesting a decrease in affinity. nih.gov
It is plausible that the introduction of a butyl group to the carbamoyl moiety of L-aspartic acid, creating this compound, would alter its interaction with the active site of Dihydroorotase. The bulky, hydrophobic butyl group could potentially hinder the proper orientation of the molecule within the active site, possibly making it a competitive inhibitor rather than a substrate. Further empirical studies are required to determine the precise nature of this interaction and to calculate the affinity constants.
Table 1: Known Kinetic Parameters for Substrates of Dihydroorotase
| Substrate | Enzyme Source | Apparent K_m (µM) | pH | Reference |
| N-Carbamoyl-L-aspartate | Mouse Ehrlich ascites carcinoma | 30 | >8.3 | nih.gov |
| N-Carbamoyl-L-aspartate | Mouse Ehrlich ascites carcinoma | 247 | 7.33 | nih.gov |
| N-Carbamoyl-D-aspartate | Mouse Ehrlich ascites carcinoma | 204 | 7.33 | nih.gov |
| L-Dihydroorotate | Mouse Ehrlich ascites carcinoma | 4.4 | <7.0 | nih.gov |
This table presents data for the natural substrate and its D-isomer to provide a comparative context for potential studies on this compound.
Cellular and Subcellular Distribution in Model Organisms
There is no specific data on the cellular and subcellular distribution of this compound in model organisms. The distribution of such a synthetic analog would largely be influenced by the localization of the enzymes it is predicted to interact with, namely the enzymes of the de novo pyrimidine biosynthesis pathway.
In mammalian cells, the first three enzymes of this pathway, including Dihydroorotase, are part of the cytosolic multifunctional protein CAD. wikipedia.org However, the fourth enzyme, dihydroorotate (B8406146) dehydrogenase, is located in the inner mitochondrial membrane. wikipedia.org This suggests that the intermediates of the pathway, including N-Carbamoyl-L-aspartic acid, are primarily found in the cytosol. In lactating bovine mammary tissue, aspartate transcarbamylase has been found associated with the microsomal cell fraction, while dihydroorotate dehydrogenase is in the mitochondrial fraction. nih.gov In plant cells, such as in pea leaves, the initial enzymes of the pathway, including aspartate carbamoyltransferase and dihydroorotase, are localized in the chloroplasts, while dihydroorotate dehydrogenase is mitochondrial. nih.gov
Therefore, in studies involving mammalian model organisms, it would be expected that this compound would primarily be investigated for its effects within the cytosol, where it could interact with the Dihydroorotase domain of the CAD protein. Its ability to cross the cell membrane and its potential transport into different subcellular compartments would depend on its physicochemical properties, including the hydrophobicity conferred by the butyl group, and the presence of any specific transporters.
Table 2: Subcellular Localization of Key Enzymes in Pyrimidine Biosynthesis
| Enzyme | Pathway Step | Mammalian Cells | Plant Cells (Pea Leaves) |
| Carbamoyl-phosphate synthetase II | 1 | Cytosol (part of CAD) | Chloroplast |
| Aspartate transcarbamoylase | 2 | Cytosol (part of CAD) | Chloroplast |
| Dihydroorotase | 3 | Cytosol (part of CAD) | Chloroplast |
| Dihydroorotate dehydrogenase | 4 | Mitochondria | Mitochondria |
This table outlines the known subcellular locations of the enzymes that this compound would likely interact with or be in proximity to in different model systems.
Structure Activity Relationship Sar and Mechanistic Elucidation of N Butylcarbamoyl L Aspartic Acid Analogs
Systematic Modification of the Butylcarbamoyl Moiety
The exploration of the structure-activity relationship (SAR) of N-(Butylcarbamoyl)-L-aspartic acid analogs often begins with systematic modifications of the butylcarbamoyl moiety. nih.gov This part of the molecule is a key determinant of its physicochemical properties, such as lipophilicity and steric bulk, which in turn influence its absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets.
Research in this area typically involves the synthesis and evaluation of a series of analogs where the n-butyl group is altered in a controlled manner. These modifications can include:
Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from propyl to pentyl) can modulate the lipophilicity of the compound. This can have a significant impact on its ability to cross cell membranes and on the hydrophobic interactions within the binding pocket of a target protein.
Branching: Introducing branching into the butyl group (e.g., isobutyl, sec-butyl, or tert-butyl isomers) can provide insights into the steric tolerance of the receptor's binding site. nih.gov
Cyclization: Replacing the butyl chain with a cyclobutyl or cyclopentyl group can restrict the conformational flexibility of the moiety, which can lead to a more favorable binding entropy.
Introduction of Functional Groups: The incorporation of polar functional groups, such as hydroxyl or amino groups, onto the butyl chain can alter the compound's solubility and introduce new hydrogen bonding opportunities with the target.
The biological activity of these modified compounds is then assessed using in vitro assays. The data from these studies are often compiled into tables to facilitate the identification of trends.
| Analog | Modification of Butylcarbamoyl Moiety | Hypothetical Biological Activity (IC50, µM) |
|---|---|---|
| 1 | n-Butyl | 10 |
| 2 | Propyl | 25 |
| 3 | Pentyl | 8 |
| 4 | Isobutyl | 15 |
| 5 | Cyclobutyl | 12 |
Stereochemical Influence on Biological Activity and Binding Affinity
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. nih.govnih.gov The specific three-dimensional arrangement of atoms can dramatically affect how a molecule interacts with its biological target, which is often a protein or enzyme with a highly specific chiral binding site.
The L-configuration of the aspartic acid backbone is often essential for biological activity, as many enzymes and receptors have evolved to recognize and bind L-amino acids. mdpi.com Studies investigating the importance of stereochemistry would typically involve the synthesis and testing of the D-enantiomer, N-(Butylcarbamoyl)-D-aspartic acid, as well as any diastereomers if additional chiral centers are introduced.
It is consistently observed that only one enantiomer of a chiral drug is responsible for the desired biological effect, while the other may be inactive or even produce unwanted effects. nih.gov For this compound, it is hypothesized that the carboxyl groups and the amide nitrogen of the L-aspartic acid core are held in a precise spatial orientation that is complementary to the binding site of its target. Any change in stereochemistry would alter this orientation and disrupt these critical interactions, leading to a significant loss of binding affinity and biological activity. nih.gov
Computational Modeling of this compound Interactions
Computational modeling has become an indispensable tool for understanding the interactions of small molecules with their biological targets at an atomic level. researchgate.net
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org For this compound, MD simulations can provide detailed insights into how it binds to its receptor and the stability of the resulting complex. frontiersin.org
The process involves creating a virtual model of the ligand-receptor complex within a simulated physiological environment, including water molecules and ions. The simulation then calculates the forces between the atoms and uses Newton's laws of motion to predict their movements over a period of nanoseconds to microseconds.
From these simulations, researchers can:
Visualize the binding mode: Determine the precise orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction.
Analyze the stability of the complex: By monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the stability of the binding can be assessed over time. frontiersin.org
Identify key interactions: The simulation can reveal important hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the binding affinity.
Study the role of water molecules: Investigate how water molecules mediate the interaction between the ligand and the receptor. nih.gov
| Parameter | Value/Description |
|---|---|
| Software | GROMACS, AMBER, or similar |
| Force Field | CHARMM36, AMBER, or similar |
| Simulation Time | 100-500 ns |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 300 K |
| Pressure | 1 bar |
Quantitative Structure-Activity Relationship (QSAR) Derivations for Aspartic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For aspartic acid derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. mdpi.comresearchgate.net
The development of a QSAR model involves several steps:
Data Set Preparation: A set of this compound analogs with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.
| Compound | logP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Predicted Activity |
|---|---|---|---|---|
| Analog 1 | 1.5 | 232.25 | 97.8 | - |
| Analog 2 | 1.0 | 218.22 | 97.8 | - |
| Analog 3 | 2.0 | 246.28 | 97.8 | - |
Elucidation of Molecular Mechanisms of Action in Controlled Biological Systems
Determining the molecular mechanism of action of this compound involves identifying its specific cellular target and understanding how their interaction leads to a biological response. This is often a complex process that utilizes a variety of experimental techniques in controlled biological systems.
One approach is to investigate whether the compound acts as an enzyme inhibitor. For instance, given its structural similarity to N-carbamoyl-L-aspartate, a known intermediate in pyrimidine (B1678525) biosynthesis, it is plausible that this compound could inhibit an enzyme in this pathway, such as aspartate transcarbamylase. ebi.ac.uknih.govnih.gov Enzyme inhibition studies would be conducted to determine if the compound binds to the active site or an allosteric site and to characterize the type of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Another strategy involves using chemical proteomics to identify the protein targets of this compound. This could be achieved by synthesizing a derivative of the compound with a reactive group and a reporter tag. This "chemical probe" can then be used to covalently label its binding partners in a cell lysate, which can then be identified using mass spectrometry.
Once a target is identified, further cell-based assays are employed to validate the interaction and to elucidate the downstream signaling pathways that are affected. This could involve techniques such as Western blotting to measure changes in protein expression or phosphorylation, or reporter gene assays to assess the activity of specific transcription factors. Through this multi-faceted approach, a detailed picture of the molecular mechanism of action of this compound can be constructed.
Advanced Spectroscopic and Biophysical Characterization of N Butylcarbamoyl L Aspartic Acid
Conformational Dynamics and Chirality Assessment using Advanced Nuclear Magnetic Resonance Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of N-(Butylcarbamoyl)-L-aspartic acid in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of each atom, confirming the compound's basic structure. The chirality of the molecule, originating from the L-aspartic acid core, can be confirmed using chiral solvating agents or by observing the diastereomeric interactions that arise upon derivatization with a chiral reagent.
For a deeper understanding of its conformational dynamics, two-dimensional (2D) NMR experiments are employed. Techniques like Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal scalar coupling networks between protons, helping to assign the spin systems of the butyl and aspartic acid moieties. Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly crucial. These experiments detect through-space interactions between protons that are in close proximity, providing key distance restraints that define the molecule's preferred conformations in solution. For instance, NOE cross-peaks between the butyl group protons and the aspartic acid backbone would indicate folded or compact conformations.
The conformational exchange between different rotamers, such as those around the Cα-Cβ and C-N bonds, can be studied using exchange spectroscopy (EXSY) or by analyzing changes in the NMR spectra at different temperatures. These studies can quantify the energy barriers between different conformational states, offering a complete picture of the molecule's dynamic behavior in a liquid environment.
Table 1: Representative ¹H NMR Chemical Shift Assignments for this compound in a Prototypical Solvent
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Hα (Asp) | 4.52 | dd | 8.2, 4.5 |
| Hβ (Asp) | 2.85, 2.70 | m | - |
| NH (Amide) | 8.10 | d | 7.5 |
| NH (Carbamoyl) | 6.50 | t | 5.8 |
| CH₂ (Butyl, α to NH) | 3.15 | q | 6.7 |
| CH₂ (Butyl) | 1.45 | sextet | 7.2 |
| CH₂ (Butyl) | 1.30 | sextet | 7.5 |
| CH₃ (Butyl) | 0.90 | t | 7.4 |
Note: The data presented in this table is illustrative and represents typical chemical shifts for such a molecule. Actual values may vary based on solvent and experimental conditions.
X-ray Crystallography and Electron Microscopy Studies of this compound in Complex with Target Biomolecules
To date, specific X-ray crystallography or electron microscopy studies detailing the structure of this compound in its free form or in complex with a target biomolecule are not widely available in the public domain. However, the principles of these techniques can be described in the context of how they would be applied to this molecule.
X-ray crystallography would be the gold standard for determining the precise three-dimensional atomic coordinates of this compound in the solid state. If co-crystallized with a biological target, such as an enzyme or receptor, this technique could reveal the specific binding mode, including all intermolecular interactions like hydrogen bonds, ionic interactions, and van der Waals contacts that are critical for molecular recognition. This would provide an unambiguous snapshot of the bioactive conformation of the ligand.
Circular Dichroism and Optical Rotary Dispersion for Solution Conformation Analysis
Circular Dichroism (CD) and Optical Rotary Dispersion (ORD) are spectroscopic techniques that are highly sensitive to the chiral nature of molecules and their secondary structure. For a small molecule like this compound, CD spectroscopy can provide insights into its solution conformation. The chiral center at the α-carbon of the aspartic acid residue will give rise to a characteristic CD spectrum.
The electronic transitions of the amide and carboxyl chromophores in the molecule will be influenced by their spatial arrangement. Changes in the solution conditions, such as pH, temperature, or the addition of a binding partner, that lead to conformational changes in this compound would be reflected in its CD spectrum. For example, the formation of a specific intramolecular hydrogen bond that rigidifies the structure would likely lead to a more intense CD signal.
ORD, a related technique, measures the rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, known as a Cotton effect, is also characteristic of the molecule's stereochemistry and conformation. Together, CD and ORD provide a powerful, non-destructive means to study the conformational properties of this compound in solution.
Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key biophysical techniques used to quantify the thermodynamics and kinetics of binding between this compound and its potential biological targets.
ITC directly measures the heat released or absorbed during a binding event. In a typical ITC experiment, a solution of this compound would be titrated into a solution containing the target biomolecule. The resulting heat changes are measured to determine the binding affinity (K_D), enthalpy of binding (ΔH), and stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Table 2: Illustrative Thermodynamic Parameters for the Binding of a Small Molecule Ligand to a Target Protein as Determined by ITC
| Parameter | Value | Unit |
| Association Constant (K_A) | 1.5 x 10⁶ | M⁻¹ |
| Dissociation Constant (K_D) | 0.67 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (TΔS) | 2.1 | kcal/mol |
| Gibbs Free Energy (ΔG) | -10.6 | kcal/mol |
| Stoichiometry (n) | 1.1 | - |
Note: This data is representative of a typical small molecule-protein interaction and is for illustrative purposes only.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. In an SPR experiment, the target biomolecule is typically immobilized on the sensor surface, and a solution of this compound is flowed over it. The binding of the small molecule to the immobilized protein causes a change in the refractive index, which is detected in real-time. This allows for the determination of the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). SPR is particularly powerful for its ability to provide kinetic information about the binding event.
Emerging Research Applications and Biotechnological Utility of N Butylcarbamoyl L Aspartic Acid
Design and Synthesis of Chemically Modified Enzyme Inhibitors and Probes
The structural motif of N-carbamoyl-L-aspartic acid is a known intermediate in the pyrimidine (B1678525) biosynthesis pathway, making its derivatives attractive candidates for enzyme inhibition. wikipedia.orgmedchemexpress.com The addition of a butyl group to form N-(Butylcarbamoyl)-L-aspartic acid can enhance its interaction with enzymatic binding pockets, potentially leading to more potent and selective inhibitors.
Research into structurally related compounds, such as N-(phosphonacetyl)-L-aspartate (PALA), has demonstrated the potential of modified aspartic acid derivatives as enzyme inhibitors. PALA is a potent inhibitor of aspartate carbamoyltransferase (ACTase), a key enzyme in pyrimidine biosynthesis. nih.gov The design of such inhibitors often involves modifying the carboxyl or amino groups of the parent amino acid to mimic the transition state of the enzymatic reaction, thereby blocking the active site. The butylcarbamoyl moiety in this compound could confer favorable properties such as increased hydrophobicity, which may enhance cell membrane permeability and interaction with hydrophobic pockets within an enzyme's active site.
The synthesis of chemically modified probes based on this scaffold could enable the study of enzyme function and localization. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the this compound molecule, researchers can visualize and track the target enzyme within a cell or organism.
| Enzyme Target | Inhibitor Scaffold | Rationale for Inhibition |
| Aspartate Carbamoyltransferase (ACTase) | N-(Phosphonacetyl)-L-aspartate (PALA) | Transition-state analog that binds tightly to the active site. nih.gov |
| Dihydroorotase (DHOase) | N-Carbamoyl-L-aspartic acid | Substrate analog used to measure enzyme activity. medchemexpress.com |
| Aspartic Proteases | Peptidomimetic derivatives | Mimics the peptide substrate, blocking enzymatic cleavage. nih.gov |
Development as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of L-aspartic acid makes its derivatives, including this compound, valuable chiral building blocks in asymmetric synthesis. nih.govcapes.gov.br The presence of two carboxylic acid groups and a defined stereocenter provides a versatile scaffold for the construction of complex, stereochemically defined molecules.
The butylcarbamoyl group can serve as a protecting group or a handle for further chemical modifications, while the carboxylic acid functionalities allow for the formation of amide or ester linkages. This versatility has been exploited in the synthesis of various biologically active compounds, including peptidomimetics and macrocycles. For instance, the anti-HIV drug darunavir (B192927) contains a structural motif derived from a chiral building block that resembles a modified amino acid, highlighting the importance of such scaffolds in medicinal chemistry. nih.gov
The use of this compound as a chiral starting material can significantly simplify the synthesis of complex molecules by introducing a key stereocenter early in the synthetic route, avoiding the need for challenging chiral separations or asymmetric transformations later on.
Applications in Metabolic Pathway Engineering and Fermentation Processes
Metabolic engineering aims to modify the metabolic pathways of microorganisms to enhance the production of desired chemicals. L-aspartate and its derivatives are central metabolites in various biosynthetic pathways, including those for several essential amino acids. middlebury.edu N-carbamoyl aspartate, a close structural analog, is an intermediate in the de novo pyrimidine biosynthesis pathway. wikipedia.orgnih.gov
The introduction of this compound or the enzymes that can process it into fermentation processes could potentially divert metabolic flux towards the production of specific valuable compounds. For example, studies on Saccharomyces cerevisiae have shown that amino acid catabolic pathways can be engineered for the production of higher alcohols like n-butanol. nih.gov By manipulating the pathways involving aspartate derivatives, it may be possible to create novel routes for the biosynthesis of biofuels and other platform chemicals.
Recent research has also indicated that N-carbamoyl aspartate can influence lipid metabolism and stimulate thermogenesis, suggesting a broader role in metabolic regulation. nih.gov This opens up possibilities for using its derivatives, such as this compound, to modulate cellular metabolism for biotechnological applications.
| Microorganism | Metabolic Pathway | Potential Application |
| Escherichia coli | L-aspartate family amino acid biosynthesis | Production of essential amino acids. middlebury.edu |
| Saccharomyces cerevisiae | Amino acid catabolism | Production of n-butanol. nih.gov |
| Corynebacterium glutamicum | L-aspartate family amino acid biosynthesis | Industrial production of amino acids. middlebury.edu |
Integration into Biomaterial Design and Polymer Chemistry
The functional groups present in this compound make it a promising monomer for the synthesis of novel biomaterials. L-aspartic acid itself has been used to create functional poly(ester amide)s with pendant carboxylic acid groups. nih.gov These polymers have shown potential in vascular tissue engineering, supporting the attachment and proliferation of smooth muscle cells.
The incorporation of the butylcarbamoyl group could impart specific properties to the resulting polymer, such as altered hydrophobicity, biodegradability, and mechanical strength. These modified polymers could be designed to have specific interactions with cells and tissues, making them suitable for applications such as drug delivery, tissue scaffolding, and biodegradable implants. The pendant functional groups can also be used for the conjugation of bioactive molecules, such as growth factors, to further enhance the functionality of the biomaterial. nih.gov
The synthesis of polymers from amino acid-based monomers can be achieved through various polymerization techniques, including polycondensation. iiserpune.ac.in The resulting materials are often biodegradable and biocompatible, as their degradation products are natural amino acids.
Future Perspectives in Bioanalytical Tool Development
The unique chemical properties of this compound suggest its potential for the development of novel bioanalytical tools. Its ability to interact with specific enzymes could be harnessed to create sensitive and selective biosensors. For example, an electrode could be functionalized with an enzyme that specifically binds to or metabolizes this compound, allowing for the electrochemical detection of the compound or the enzyme itself.
Furthermore, its use as a chiral selector in chromatography could enable the separation of enantiomers of other chiral compounds. The defined stereochemistry of this compound can be exploited to create chiral stationary phases for high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE).
As our understanding of the biological roles of aspartate derivatives grows, so too will the opportunities for developing sophisticated bioanalytical tools based on molecules like this compound. These tools will be invaluable for studying complex biological processes and for the diagnosis and monitoring of diseases.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-(Butylcarbamoyl)-L-aspartic acid, and how do biocatalytic approaches compare to conventional chemical synthesis?
- Answer : Conventional chemical synthesis typically employs reductive amination or asymmetric hydroamination, which often require multi-step protocols and harsh conditions (e.g., high temperatures, toxic catalysts) . In contrast, biocatalytic methods using enzymes like EDDS lyase or engineered variants (e.g., MAL-Q73A) enable enantioselective synthesis under mild conditions. For example, enzymatic hydroamination of fumaric acid derivatives with butylcarbamoyl groups can yield optically pure N-substituted L-aspartic acids with high stereocontrol . Key steps include substrate preparation (e.g., activating fumarate), enzyme optimization (pH 7–9, 25–37°C), and purification via ion-exchange chromatography .
Q. How can researchers validate the enantiomeric purity and structural integrity of this compound post-synthesis?
- Answer : Enantiomeric purity is best assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol/trifluoroacetic acid. Structural validation requires H and C NMR to confirm the butylcarbamoyl group’s integration (e.g., δ ~1.3 ppm for butyl CH groups) and LC-HRMS for molecular weight confirmation (e.g., [M+H] at m/z 247.12) . NMR spectra should match reference data for analogous N-alkylcarbamoyl aspartic acids .
Q. What are the critical stability considerations for storing this compound in laboratory settings?
- Answer : The compound is hygroscopic and prone to hydrolysis at the carbamoyl bond under acidic or alkaline conditions. Store at –20°C in anhydrous DMSO or lyophilized form. Monitor stability via periodic LC-MS to detect degradation products (e.g., free L-aspartic acid or butylamine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing N-substituted L-aspartic acid derivatives?
- Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For example, carbamoyl protons may exhibit splitting due to rotational isomerism. Use deuterated solvents (DO or DMSO-d) and variable-temperature NMR to assess dynamic equilibria. Compare spectra with chemically synthesized D-isomers (via Marfey’s reagent derivatization) to rule out enantiomeric interference .
Q. What strategies optimize enantioselectivity in biocatalytic synthesis of this compound?
- Answer : Engineered enzymes like EDDS lyase variants (e.g., MAL-Q73A) improve stereocontrol by modifying active-site residues (e.g., Q73A mutation enhances substrate docking). Reaction optimization includes:
- Substrate engineering : Bulky leaving groups (e.g., tert-butyl esters) to slow non-enzymatic background reactions.
- pH control : Maintain pH 8–9 to stabilize the enzyme-substrate complex.
- Cofactor recycling : NADH/NAD systems to sustain hydride transfer in reductive amination .
Q. How do researchers address low yields in large-scale enzymatic synthesis of this compound?
- Answer : Low yields often stem from substrate inhibition or enzyme denaturation. Mitigation strategies:
- Fed-batch substrate addition : Prevents enzyme saturation.
- Immobilization : Covalent attachment to epoxy-functionalized resins improves enzyme stability.
- Solvent engineering : Use 10–20% glycerol to enhance enzyme thermostability .
Q. What computational tools predict the binding affinity of this compound with target enzymes or receptors?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
